3-(4-Thiomethylphenyl)-2'-trifluoromethylpropiophenone
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Description
Synthesis Analysis
The synthesis of related fluorinated compounds involves nucleophilic aromatic substitution and reduction reactions. For instance, a novel fluorinated diamine monomer was prepared by a nucleophilic chloro-displacement reaction followed by the reduction of the intermediate dinitro compound . Another synthesis method involved coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl ether under catalysis, followed by reduction . These methods suggest that the synthesis of 3-(4-Thiomethylphenyl)-2'-trifluoromethylpropiophenone could potentially involve similar steps, such as the use of a trifluoromethyl-substituted starting material and a thiomethylation reaction.
Molecular Structure Analysis
The molecular structures of related compounds have been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound was established by single crystal X-ray diffraction, revealing a triclinic space group and stabilization by non-covalent interactions . Another study reported the molecular structure of an anti-isomer of a difluorinated compound, showing a trans-oid arrangement of functional groups . These findings provide insights into the possible molecular geometry and intermolecular interactions of 3-(4-Thiomethylphenyl)-2'-trifluoromethylpropiophenone.
Chemical Reactions Analysis
The related compounds exhibit reactivity typical of aromatic and fluorinated molecules. For instance, a protocol for thiophenylmethylation and thioalkylmethylation of lactams and phenols in water was described, indicating the potential for similar reactions with 3-(4-Thiomethylphenyl)-2'-trifluoromethylpropiophenone . The presence of a thiophenyl group in the compound of interest suggests that it may undergo similar nucleophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
Fluorinated compounds often exhibit unique physical and chemical properties due to the strong electronegativity of fluorine. The related compounds showed high thermal stability, good mechanical properties, and low dielectric constants . Additionally, the presence of trifluoromethyl groups can influence the acidity, lipophilicity, and metabolic stability of the compounds. The spectroscopic and structural properties of a trifluoromethyl-substituted β-aminoenone were studied, revealing intramolecular hydrogen bonding and a nearly planar molecular skeleton . These properties are relevant when considering the behavior of 3-(4-Thiomethylphenyl)-2'-trifluoromethylpropiophenone in various environments and applications.
Scientific Research Applications
High-Performance Polymers
Research has identified a range of high-performance polymers synthesized using trifluoromethyl-activated bisfluoro monomers, which exhibit exceptional thermal stability and organosolubility. These polymers, such as poly(arylene ether)s containing multi-substituted pentaphenylene moieties, demonstrate ultrahigh glass transition temperatures (up to 334°C) and outstanding thermal stability (up to 671°C for a 5% weight loss under nitrogen atmosphere). They are soluble in various organic solvents, making them suitable for applications requiring optical transparency in the visible light region, such as in the manufacturing of transparent and flexible films (Liaw et al., 2007).
Advanced Material Synthesis
The compound's structural components are integral in the synthesis of novel materials with specific desired properties. For instance, palladium-catalyzed reactions involving related trifluoromethyl-activated monomers have led to unique multiple arylation products. These products are pivotal in the development of materials with enhanced optical, thermal, and mechanical properties, indicating a potential for the synthesis of new polymeric materials or small molecules with specialized functions (Wakui et al., 2004).
Optical and Dielectric Material Development
Further studies have explored the effects of trifluoromethyl groups on the optical and dielectric properties of materials. For example, fluorinated polyimides synthesized using trifluoromethyl-substituted aromatic diamines exhibit great solubility, excellent thermal stability, low dielectric constants, and high optical transparency. These properties are essential for applications in electronics, particularly in the development of materials for optoelectronic devices and as insulating layers in electronic components (Tao et al., 2009).
Antioxidant Activity for Industry Applications
The antioxidant activity of phenethyl trifluoroacetate esters, which share a similarity in the presence of trifluoromethyl groups, has been investigated. These compounds exhibit significant lipophilicity and antioxidant effects, suggesting potential applications in the pharmaceutical, food, and cosmetic industries. Their ability to scavenge radicals and lack of toxicity highlight the relevance of trifluoromethyl-containing compounds in developing health-promoting products (Bernini et al., 2018).
properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3OS/c1-22-13-9-6-12(7-10-13)8-11-16(21)14-4-2-3-5-15(14)17(18,19)20/h2-7,9-10H,8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLFTXVOXRLFCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644389 |
Source
|
Record name | 3-[4-(Methylsulfanyl)phenyl]-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Thiomethylphenyl)-2'-trifluoromethylpropiophenone | |
CAS RN |
898781-53-8 |
Source
|
Record name | 1-Propanone, 3-[4-(methylthio)phenyl]-1-[2-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898781-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-(Methylsulfanyl)phenyl]-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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